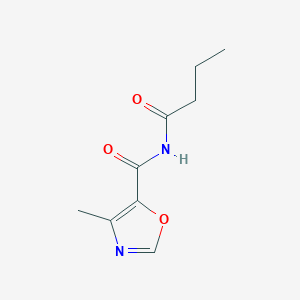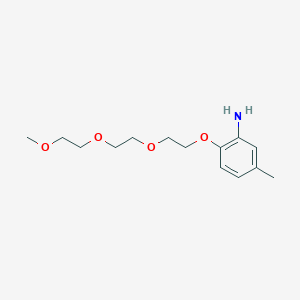
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline is a complex organic compound with a unique structure that includes multiple ethoxy groups and a methylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 2-(2-(2-Methoxyethoxy)ethoxy)ethanol. This intermediate is then reacted with aniline derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products .
Mécanisme D'action
The mechanism of action of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: A related compound with similar ethoxy groups but lacking the aniline moiety.
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Another related compound with an acetic acid group instead of the aniline moiety
Uniqueness
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline is unique due to its combination of multiple ethoxy groups and a methylaniline moiety. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
827325-28-0 |
|---|---|
Formule moléculaire |
C14H23NO4 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-5-methylaniline |
InChI |
InChI=1S/C14H23NO4/c1-12-3-4-14(13(15)11-12)19-10-9-18-8-7-17-6-5-16-2/h3-4,11H,5-10,15H2,1-2H3 |
Clé InChI |
VKHULUJUDPGEML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCOCCOCCOC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


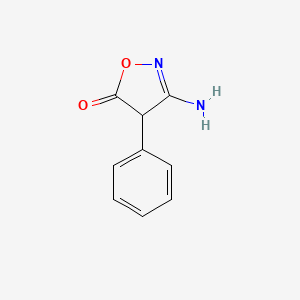

![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
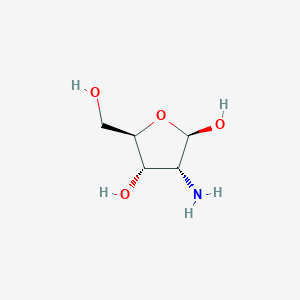
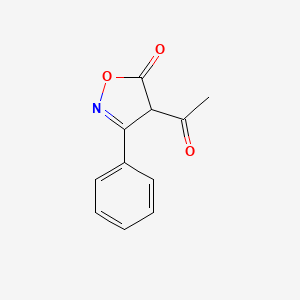


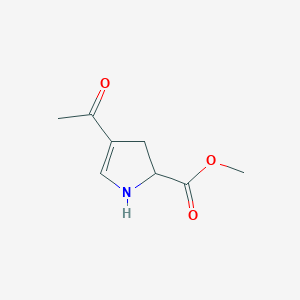
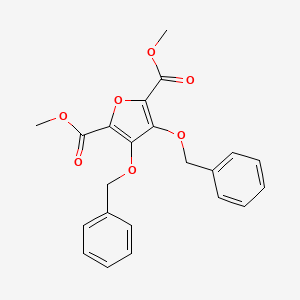


![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
